molecular formula C22H33ClN2O2 B12504915 2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride

2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride

Cat. No.: B12504915
M. Wt: 393.0 g/mol
InChI Key: UBWVTCCKVGOTBG-UHFFFAOYSA-M
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Description

Gboxin is a small molecule that acts as an oxidative phosphorylation inhibitor, specifically targeting glioblastoma cells. It is known for its ability to rapidly and irreversibly compromise oxygen consumption in glioblastoma cells, making it a promising candidate for cancer treatment .

Preparation Methods

The preparation of Gboxin involves several steps:

This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .

Chemical Reactions Analysis

Gboxin undergoes several types of chemical reactions:

    Oxidation: Gboxin can be oxidized, affecting its efficacy and stability.

    Reduction: Reduction reactions can alter the structure of Gboxin, impacting its activity.

    Substitution: Gboxin can undergo substitution reactions, where functional groups are replaced, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Gboxin is unique in its specific targeting of glioblastoma cells and its reliance on the proton gradient of the inner mitochondrial membrane. Similar compounds include:

Gboxin’s unique mechanism and specificity make it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1

InChI Key

UBWVTCCKVGOTBG-UHFFFAOYSA-M

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Origin of Product

United States

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